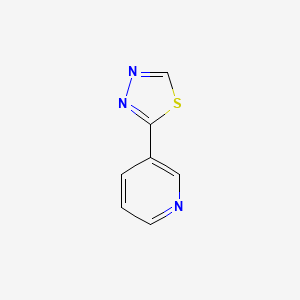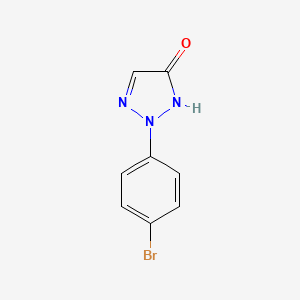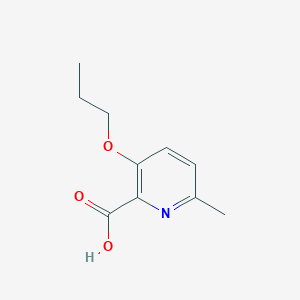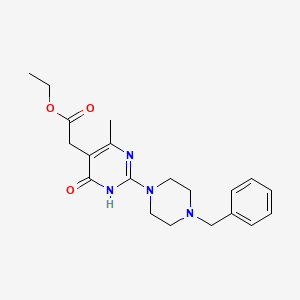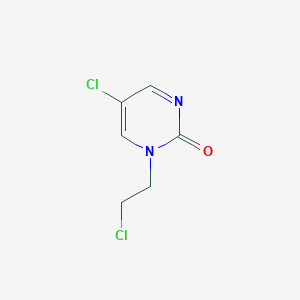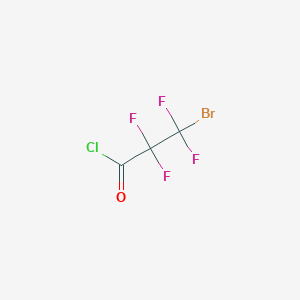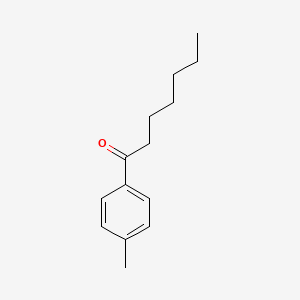
1-(4-Methylphenyl)heptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)heptan-1-one is an organic compound with the molecular formula C14H20O It is a derivative of toluene, where the methyl group is substituted with a heptanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)heptan-1-one can be synthesized through Friedel-Crafts acylation of toluene with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds as follows: [ \text{C}_7\text{H}_7\text{CH}_3 + \text{C}7\text{H}{15}\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_7\text{H}_7\text{COC}7\text{H}{15} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale Friedel-Crafts acylation, utilizing continuous flow reactors to ensure efficient mixing and heat management. The reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids, sulfonation with concentrated sulfuric acid, and halogenation with halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Heptanoic acid or heptanone derivatives.
Reduction: Heptanol derivatives.
Substitution: Nitro, sulfo, or halo derivatives of this compound.
Scientific Research Applications
1-(4-Methylphenyl)heptan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)heptan-1-one involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, while its anti-inflammatory effects could be due to the inhibition of specific enzymes involved in the inflammatory response.
Comparison with Similar Compounds
4-Ethyltoluene: Similar in structure but with an ethyl group instead of a heptanoyl group.
4-Propionyltoluene: Contains a propionyl group instead of a heptanoyl group.
4-Butyryltoluene: Features a butyryl group in place of the heptanoyl group.
Uniqueness: 1-(4-Methylphenyl)heptan-1-one is unique due to its longer alkyl chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs
Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-(4-methylphenyl)heptan-1-one |
InChI |
InChI=1S/C14H20O/c1-3-4-5-6-7-14(15)13-10-8-12(2)9-11-13/h8-11H,3-7H2,1-2H3 |
InChI Key |
CYZHVLKQVXBTCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)ethyl)formamide](/img/structure/B8625438.png)
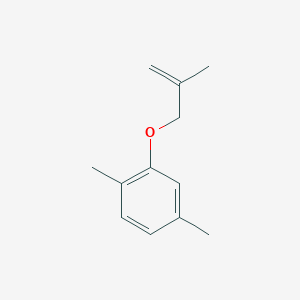
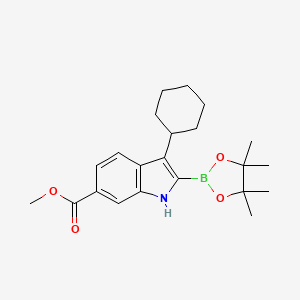
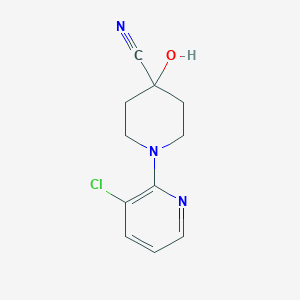
![6,6'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)](/img/structure/B8625454.png)

![1-[3-(Bromomethyl)thiophen-2-yl]ethan-1-one](/img/structure/B8625485.png)
![2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-1H-imidazol-5-yl]phenol](/img/structure/B8625493.png)
